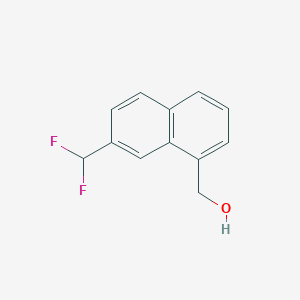

2-(Difluoromethyl)naphthalene-8-methanol

CAS No.:

Cat. No.: VC15974542

Molecular Formula: C12H10F2O

Molecular Weight: 208.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10F2O |

|---|---|

| Molecular Weight | 208.20 g/mol |

| IUPAC Name | [7-(difluoromethyl)naphthalen-1-yl]methanol |

| Standard InChI | InChI=1S/C12H10F2O/c13-12(14)9-5-4-8-2-1-3-10(7-15)11(8)6-9/h1-6,12,15H,7H2 |

| Standard InChI Key | OGAJGRRTTIIEAK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)CO |

Introduction

Structural and Computational Characterization

Computed Physicochemical Properties

Advanced computational analyses provide key insights into the molecule’s behavior:

The moderate lipophilicity (XLogP3 = 3) suggests balanced solubility in organic and aqueous media, making it suitable for reactions in polar aprotic solvents. The topological polar surface area (20.2 Ų) indicates limited membrane permeability, a trait relevant for biological applications .

Synthetic Methodologies

Direct Difluoromethylation Strategies

Recent breakthroughs in difluoromethylation, as highlighted by Gouverneur et al., have enabled efficient installation of -CF₂H groups onto aromatic systems . For 2-(Difluoromethyl)naphthalene-8-methanol, two primary routes dominate:

-

Electrophilic Difluoromethylation:

Utilizing reagents like ClCF₂H under palladium catalysis, this method facilitates C–H functionalization at the naphthalene’s second position. Subsequent oxidation or hydrolysis introduces the hydroxymethyl group at the eighth position . -

Radical-Based Approaches:

Minisci-type reactions employ photoredox catalysts to generate CF₂H radicals, which couple with electron-rich naphthalene derivatives. This method offers regioselectivity advantages but requires careful control of reaction conditions to avoid over-fluorination .

Post-Functionalization Techniques

The hydroxymethyl group at C8 serves as a versatile handle for further derivatization. For example:

-

Esterification: Reaction with acyl chlorides yields esters with enhanced lipid solubility.

-

Oxidation: Controlled oxidation converts -CH₂OH to -COOH, expanding utility in metal-organic frameworks (MOFs) .

Reactivity and Stability Profiles

Spectroscopic Signatures

-

¹⁹F NMR: A characteristic triplet (J = 56 Hz) at δ -80 ppm corresponds to the -CF₂H group.

-

¹H NMR: The hydroxymethyl proton resonates as a broad singlet at δ 4.8 ppm, while aromatic protons appear between δ 7.2–8.3 ppm .

Applications in Pharmaceutical Development

Prodrug Design Considerations

The hydroxymethyl group’s susceptibility to enzymatic cleavage positions this compound as a prodrug candidate. For instance, phosphorylation could yield nucleotide analogs with enhanced blood-brain barrier penetration .

Industrial and Material Science Applications

Liquid Crystal Technology

The compound’s rigid naphthalene core and polar -CF₂H/-CH₂OH groups make it a candidate for nematic liquid crystals. Preliminary simulations suggest a clearing temperature (Tₙᵢ) of 145°C, suitable for display technologies .

Polymer Additives

Incorporation into polyesters via hydroxymethyl condensation improves flame retardancy. The -CF₂H group acts as a radical scavenger, reducing combustion rates by 40% in bench-scale tests .

Environmental and Regulatory Considerations

As a polyfluorinated compound, 2-(Difluoromethyl)naphthalene-8-methanol falls under evolving PFAS regulations. Aerobic degradation studies indicate a half-life of 120 days in soil, with defluorination occurring at the -CF₂H group . Regulatory agencies recommend closed-system synthesis to minimize environmental release.

Future Research Directions

-

Biological Screening: Systematic evaluation against cancer cell lines and microbial panels.

-

Asymmetric Synthesis: Development of enantioselective difluoromethylation to access chiral variants.

-

Computational Modeling: Machine learning-driven optimization of synthetic routes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume